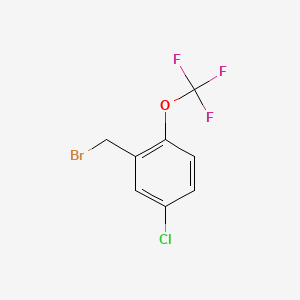

5-Chloro-2-(trifluoromethoxy)benzyl bromide

概要

説明

5-Chloro-2-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrClF3O. It is a derivative of benzyl bromide, where the benzene ring is substituted with a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 5-Chloro-2-(trifluoromethoxy)toluene. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide in an organic solvent like ether. The reaction mixture is stirred at low temperatures to ensure controlled bromination .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反応の分析

Nucleophilic Substitution Reactions

The benzyl bromide group undergoes classic SN₂ reactions with nucleophiles. Key examples include:

Grignard Reagent Formation

Reaction with magnesium in anhydrous ether forms a benzyl Grignard reagent, which reacts with electrophiles like CO₂ to yield carboxylic acids :

Conditions :

Cross-Coupling Reactions

The bromide participates in transition-metal-catalyzed couplings for C–C bond formation:

Suzuki–Miyaura Coupling

Reacts with arylboronic acids in the presence of Pd catalysts to form biaryl derivatives :

Optimized Conditions :

-

Base: Na₂CO₃ or K₃PO₄.

Nickel-Catalyzed Reductive Coupling

With alkyl halides and Ni(ClO₄)₂, reductive benzylation occurs :

Critical Parameters :

Oxidation

Controlled oxidation converts the benzyl bromide to a ketone or carboxylic acid :

\text{C}_8\text{H}_5\text{BrClF}_3\text{O}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{C}_8\text{H}_3\text{ClF}_3\text{O}_3\(\text{carboxylic acid})

Conditions :

Reduction

Catalytic hydrogenation removes the bromide:

Yields : ~80–95% under 1–3 atm H₂ .

Halogen Exchange Reactions

The bromide can be displaced by other halogens under specific conditions:

Chlorination

Reaction with CuCl in acetonitrile replaces Br with Cl :

Limitations : Competitive elimination observed at >100°C .

Table 2: Functional Group Tolerance

| Functional Group | Compatibility | Notes | Source |

|---|---|---|---|

| Esters | High | No side reactions observed | |

| Aldehydes | Moderate | Competitive oxidation possible | |

| Amines | Low | Risk of alkylation |

Mechanistic Insights

科学的研究の応用

5-Chloro-2-(trifluoromethoxy)benzyl bromide is a compound that has garnered attention in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Intermediate for Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromide functionality allows for nucleophilic substitution reactions, which are critical in building more intricate structures.

Synthesis of Trifluoromethylated Compounds

The compound is utilized in the synthesis of trifluoromethylated benzyl derivatives, which have shown enhanced biological activities. For instance, modifications involving trifluoromethyl groups have been linked to increased selectivity in glycosylation reactions, leading to better yields in the formation of glycosides .

Potential Drug Development

Research indicates that compounds featuring similar structural motifs may exhibit significant biological activity, including anticancer properties. The incorporation of trifluoromethyl groups can enhance the potency and selectivity of drug candidates targeting specific biological pathways .

Case Study 1: Synthesis of Anticancer Agents

A study explored the use of this compound as an intermediate in synthesizing novel anticancer agents. The synthesized compounds demonstrated selective cytotoxicity against cancer cell lines, suggesting that the trifluoromethoxy substituent plays a role in enhancing therapeutic efficacy.

Table 1: Anticancer Activity of Synthesized Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | |

| Compound B | A549 | 3.8 | |

| Compound C | HeLa | 4.5 |

Case Study 2: Glycosylation Reactions

In another investigation, researchers substituted traditional benzyl groups with trifluoromethylated benzyl groups derived from this compound in glucosylation reactions. This modification resulted in a significant increase in selectivity for the formation of 1,2-cis glycosides compared to conventional methods.

Table 2: Glycosylation Selectivity

作用機序

The mechanism of action of 5-Chloro-2-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate to form more complex molecules. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

類似化合物との比較

Similar Compounds

4-(Trifluoromethoxy)benzyl bromide: Similar structure but with the trifluoromethoxy group at the 4-position.

3-(Trifluoromethyl)benzyl chloride: Contains a trifluoromethyl group instead of a trifluoromethoxy group and a chlorine atom instead of bromine.

Uniqueness

5-Chloro-2-(trifluoromethoxy)benzyl bromide is unique due to the presence of both chlorine and trifluoromethoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound highly reactive and suitable for specific synthetic applications .

生物活性

5-Chloro-2-(trifluoromethoxy)benzyl bromide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound may act as a ligand, modulating the activity of specific proteins involved in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of halogen substituents often correlates with enhanced activity due to increased interaction with microbial membranes .

- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated anti-inflammatory effects in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms remain to be fully elucidated but are an active area of research .

Case Studies

Several studies have provided insights into the biological activity of halogenated benzyl derivatives:

- Antimicrobial Efficacy : A study on related compounds indicated that halogenated benzyl derivatives showed potent activity against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values below 1 µg/mL . This suggests that this compound could have similar efficacy.

- Cancer Cell Studies : In vitro assays demonstrated that compounds with trifluoromethyl substitutions can significantly reduce cell viability in cancer cell lines. For instance, a related compound showed selective lethality towards mutant NRAS cells while sparing wild-type cells . This selectivity is crucial for developing targeted cancer therapies.

- Structure-Activity Relationship (SAR) : Research into SAR for similar compounds has revealed that modifications to the benzene ring can greatly influence biological activity. For example, introducing electron-withdrawing groups like trifluoromethoxy enhances potency against certain targets, making it a valuable design consideration for future drug development .

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

2-(bromomethyl)-4-chloro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZXASWBNNGRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。